molecular formula C18H19N9 B12266617 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12266617
M. Wt: 361.4 g/mol
InChI Key: WAOHZDYNRDCXQO-UHFFFAOYSA-N
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Description

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features multiple heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the Rh(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way to achieve the desired product with moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the specific transformation desired but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-1-yl)pyridine
  • 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
  • 4-(1H-imidazol-1-yl)phenol

Uniqueness

What sets 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine apart is its unique combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H19N9

Molecular Weight

361.4 g/mol

IUPAC Name

5-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H19N9/c1-14-21-17(13-18(22-14)26-7-2-5-19-26)25-11-9-24(10-12-25)15-4-8-27-16(23-15)3-6-20-27/h2-8,13H,9-12H2,1H3

InChI Key

WAOHZDYNRDCXQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=NN4C=C3)N5C=CC=N5

Origin of Product

United States

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